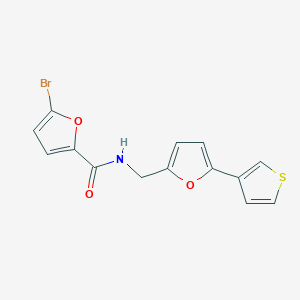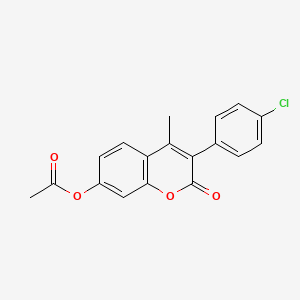
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of chromen, also known as benzopyran, with additional functional groups . Chromen derivatives are often studied for their potential biological activities.
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds are often synthesized through various organic reactions, including coupling reactions, cyclization, and others .Molecular Structure Analysis
The molecular structure of similar compounds often involves aromatic rings, carbonyl groups, and other functional groups . The exact structure would depend on the specific locations and orientations of these groups.Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific structure of the compound .Aplicaciones Científicas De Investigación
Environmental Impacts and Biodegradation
Research on chlorophenols, closely related to chlorophenyl compounds, underscores their environmental presence and biodegradation. Chlorophenols are known precursors to dioxins in municipal solid waste incineration and exhibit moderate toxicity to aquatic life. Their biodegradation is significant in reducing environmental contamination, as studies suggest various pathways and mechanisms for their degradation in the presence of zero valent iron and bimetals of iron. These insights are crucial for developing effective environmental remediation strategies (Conrad, 2005; Peng et al., 2016; Gunawardana et al., 2011).
Pharmacological Applications
In pharmacological research, compounds containing chlorophenyl groups, like "3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate," could potentially be explored for their bioactive properties, similar to other chlorophenyl-based compounds. For instance, chlorophenols have been studied for their toxic effects and mechanisms in fish, indicating potential for exploring toxicological impacts and safety profiles of related compounds in aquatic organisms (Ge et al., 2017).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Similar compounds have shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Related compounds have been reported to modulate oxidative stress and inflammatory pathways . This suggests that the compound may have a similar effect on these biochemical pathways, leading to downstream effects such as the modulation of cell proliferation and inflammation.
Result of Action
Related compounds have been reported to inhibit the proliferation of certain cell types , suggesting that this compound may have similar effects.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO4/c1-10-15-8-7-14(22-11(2)20)9-16(15)23-18(21)17(10)12-3-5-13(19)6-4-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFCSBARSVWUAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2745003.png)
![N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2745004.png)
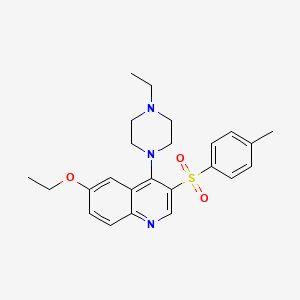
![Bis[4-(dimethylamino)-3-nitrophenyl]methanone](/img/structure/B2745009.png)

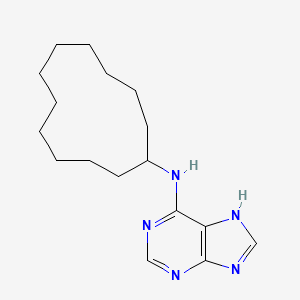
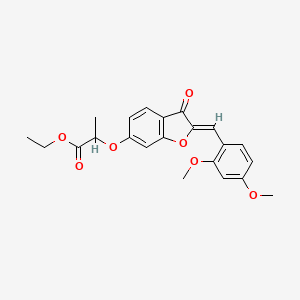
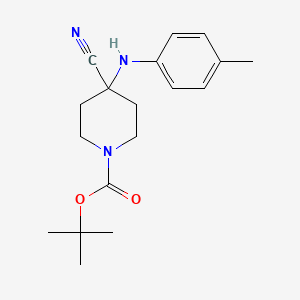


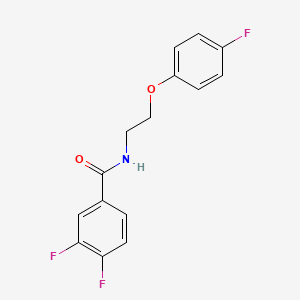

![1-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetyl)piperidine-4-carboxamide](/img/structure/B2745024.png)
